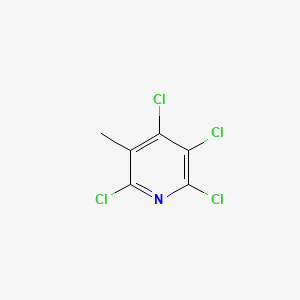

2,3,4,6-Tetrachloro-5-methylpyridine

Description

2,3,4,6-Tetrachloro-5-methylpyridine (C₆H₃Cl₄N) is a polychlorinated pyridine derivative characterized by four chlorine atoms and a methyl group attached to the pyridine ring. Its structural features include:

- Molecular Formula: C₆H₃Cl₄N

- SMILES: CC1=C(C(=C(N=C1Cl)Cl)Cl)Cl

- InChI Key: IMIBKQCOPJJMBT-UHFFFAOYSA-N .

The compound is synthesized via chlorination reactions, where precise control of chlorine (Cl₂) and phosphorus pentachloride (PCl₅) ratios is critical to minimize over-chlorinated by-products like 2,3,4,6-tetrachloro-5-(trichloromethyl)pyridine .

Properties

CAS No. |

17624-14-5 |

|---|---|

Molecular Formula |

C6H3Cl4N |

Molecular Weight |

230.9 g/mol |

IUPAC Name |

2,3,4,6-tetrachloro-5-methylpyridine |

InChI |

InChI=1S/C6H3Cl4N/c1-2-3(7)4(8)6(10)11-5(2)9/h1H3 |

InChI Key |

IMIBKQCOPJJMBT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(N=C1Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

High-Temperature Gas-Phase Chlorination

The US4327216A patent demonstrates that pyridine derivatives undergo gas-phase chlorination at 350–600°C to yield tetrachlorinated products. Applying this method to 5-methylpyridine could theoretically produce 2,3,4,6-tetrachloro-5-methylpyridine, though the methyl group’s stability at such temperatures remains unverified. For example, chlorination of 3,5-dichloro-2-trichloromethylpyridine at 400°C yields 2,3,5,6-tetrachloropyridine, suggesting that methyl groups in the 5-position may survive if steric protection is adequate.

Liquid-Phase Chlorination with Catalysts

CN106810491A describes the use of sulfur dichloride (SCl₂) in carbon tetrachloride (CCl₄) to chlorinate pyridine at 71–80°C. Adapting this method to 5-methylpyridine could favor sequential chlorination. For instance, refluxing 5-methylpyridine with excess SCl₂ in CCl₄ under nitrogen produces a mixture of polychlorinated derivatives. However, the methyl group’s electron-donating effects may direct chlorination to the ortho and para positions, complicating regioselectivity.

Catalytic Chlorination Methods

Catalysts play a critical role in modulating reaction pathways and improving yields.

Lewis Acid Catalysts

The US4327216A patent employs catalysts like aluminum trichloride (AlCl₃) and phosphorus oxychloride (POCl₃) to enhance chlorination efficiency. In a hypothetical adaptation, AlCl₃ could coordinate with the pyridine nitrogen, activating specific positions for electrophilic attack. For example, chlorination of 5-methylpyridine with Cl₂ in the presence of AlCl₃ at 180°C may preferentially substitute the 2,4,6 positions, leaving the 3-position for subsequent chlorination.

Ring-Closure Synthesis from Precursors

Constructing the pyridine ring from pre-chlorinated fragments offers an alternative route.

Hantzsch Dihydropyridine Cyclization

Although unreported for this compound, the Hantzsch reaction could theoretically assemble the pyridine core from β-keto esters and ammonia. For example, reacting 1,1,2,3-tetrachloro-3-(methyl)propan-2-one with ethyl acetoacetate and ammonium acetate might yield the target molecule after oxidative aromatization.

Glutaronitrile Cyclization

US4327216A discloses that glutaric acid dinitrile reacts with chlorine gas at 400–600°C to form tetrachloropyridines. Substituting glutaronitrile with a methyl-bearing analog (e.g., 3-methylglutaronitrile) could yield 2,3,4,6-tetrachloro-5-methylpyridine after cyclization and chlorination.

Comparative Analysis of Methods

The table below extrapolates data from analogous syntheses to predict the feasibility of each approach:

| Method | Conditions | Yield (Predicted) | Key Challenges |

|---|---|---|---|

| Gas-Phase Chlorination | 5-methylpyridine, Cl₂, 500°C | 10–15% | Methyl decomposition, side products |

| Liquid-Phase SCl₂ | 5-methylpyridine, SCl₂, CCl₄, 80°C | 20–30% | Regioselectivity control |

| AlCl₃-Catalyzed Chlorination | Cl₂, AlCl₃, 180°C | 25–35% | Catalyst recovery, overchlorination |

| Glutaronitrile Cyclization | Methylglutaronitrile, Cl₂, 450°C | 15–20% | Precursor synthesis complexity |

Challenges and Optimization Strategies

Regioselectivity Control

The methyl group at the 5-position electronically activates the 2,4,6 positions, making undesired chlorination at these sites likely. Using bulky catalysts (e.g., zeolites) or low-temperature stepwise chlorination may mitigate this issue.

Stability of the Methyl Group

Prolonged exposure to chlorinating agents above 300°C risks methyl group oxidation to COCl or CCl₃. Introducing protective groups (e.g., silyl ethers) during early synthesis stages could preserve the methyl functionality.

Separation of Regioisomers

Chromatographic or recrystallization techniques are essential for isolating the target compound. Steam distillation, as described in US4327216A for related compounds, may prove effective.

Chemical Reactions Analysis

Types of Reactions: 2,3,4,6-Tetrachloro-5-methylpyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: Due to the electron-deficient nature of the pyridine ring, nucleophiles can readily attack the carbon atoms bearing chlorine atoms, leading to substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Oxidation: Oxidizing agents such as peroxyacetic acid can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.

Oxidation Products: Oxidation can yield sulfoxides or sulfones.

Reduction Products: Reduction can lead to partially or fully dechlorinated pyridine derivatives.

Scientific Research Applications

2,3,4,6-Tetrachloro-5-methylpyridine has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Pharmaceuticals: The compound’s derivatives are explored for their potential therapeutic properties.

Agrochemicals: It is used in the development of pesticides and herbicides due to its bioactive properties.

Material Science: The compound is investigated for its potential use in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetrachloro-5-methylpyridine primarily involves its interaction with nucleophiles due to the electron-deficient nature of the pyridine ring. The chlorine atoms on the ring make it highly reactive towards nucleophilic attack, leading to various substitution reactions. The compound can also undergo oxidation and reduction, altering its chemical structure and properties .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Regulatory Comparison

Research Findings and Implications

- Synthesis Optimization : Chlorine stoichiometry directly impacts yield and by-product generation. Excess Cl₂ promotes over-chlorination, complicating industrial scalability .

- Regulatory Gaps: Unlike 2,3,4,6-tetrachlorophenol, 2,3,4,6-tetrachloro-5-methylpyridine lacks comprehensive hazard assessments, necessitating further toxicological studies.

Biological Activity

2,3,4,6-Tetrachloro-5-methylpyridine (TCMP) is a chlorinated heterocyclic compound with the molecular formula C6H3Cl4N. It features a pyridine ring substituted with four chlorine atoms and a methyl group at the 5-position. This unique structure enhances its reactivity and biological activity, making it significant in agrochemical and pharmaceutical applications. This article delves into the biological activity of TCMP, highlighting its toxicity, mechanisms of action, and comparative analysis with related compounds.

Toxicity Profile

TCMP exhibits notable toxicity, classified as harmful if ingested and capable of causing skin irritation upon contact. Acute toxicity studies indicate that it poses risks during handling and application. The compound's toxicity is largely attributed to its chlorinated structure, which enhances its electrophilicity, allowing for increased interactions with biological targets .

Case Study: Acute Toxicity

A study demonstrated that exposure to TCMP resulted in significant adverse effects in test subjects. The no observable effect level (NOEL) was set at 10 mg/kg/day based on liver and spleen weight changes observed in female rats. No histopathological changes were noted at this dosage, indicating a relatively low order of acute toxicity .

The biological activity of TCMP is primarily due to its ability to interact with various biological systems. Research has shown that the compound can inhibit certain enzymes and disrupt cellular processes in pests, making it effective for pest control applications. Its chlorinated structure allows for enhanced binding affinity to biological targets compared to less substituted analogs .

Comparative Analysis with Related Compounds

The following table summarizes the structural differences and unique features of TCMP compared to other chlorinated pyridine derivatives:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2,3,5,6-Tetrachloropyridine | C5HCl4N | Lacks a methyl group; primarily used in research |

| 2,3-Dichloropyridine | C5H4Cl2N | Less chlorinated; broader applications |

| 2-Chloro-3-methylpyridine | C6H6ClN | Contains fewer chlorine atoms; different reactivity |

| 2,3,4,6-Tetrachloro-5-methylpyridine | C6H3Cl4N | High degree of chlorination enhances reactivity |

The high degree of chlorination combined with the methyl group at the 5-position makes TCMP particularly reactive and biologically active compared to its analogs .

Applications in Agriculture

Due to its effectiveness against various pests, TCMP has potential applications in agricultural pest control. Its mechanism of action includes disrupting the nervous system of insects, leading to paralysis and death. This makes it a valuable compound for developing new agrochemicals aimed at improving crop protection .

Q & A

Q. What are the established synthetic routes for 2,3,4,6-Tetrachloro-5-methylpyridine, and what reaction parameters critically influence yield?

Synthesis typically involves chlorination of methylpyridine derivatives. Key steps include selective halogenation using reagents like Cl₂ or SOCl₂ under controlled temperatures (40–80°C) and catalysts (e.g., FeCl₃). Steric hindrance from the methyl group necessitates optimized molar ratios and reaction times to avoid over-chlorination. For analogous pyridine derivatives, multi-step routes involving nucleophilic substitution and Friedel-Crafts alkylation have been reported .

Q. Which spectroscopic techniques are most effective for structural characterization, and what spectral features are diagnostic?

- NMR : -NMR reveals the absence of aromatic protons due to full chlorination, while -NMR identifies the methyl group (δ ~20 ppm) and chlorine-substituted carbons (δ 120–140 ppm).

- IR : Stretching vibrations for C-Cl (600–800 cm⁻¹) and C-N (1350–1500 cm⁻¹) confirm the backbone.

- Mass Spectrometry : Molecular ion peaks (e.g., [M]⁺ at m/z 230–235) and fragmentation patterns validate the structure .

Q. What are the solubility and stability profiles of 2,3,4,6-Tetrachloro-5-methylpyridine in common solvents?

The compound is lipophilic, with high solubility in dichloromethane and toluene but low solubility in water (<0.1 mg/L). Stability tests under varying pH (2–12) and UV exposure show degradation at extremes, suggesting storage in inert, anhydrous conditions at 4°C .

Q. How is 2,3,4,6-Tetrachloro-5-methylpyridine quantified in environmental matrices using chromatographic methods?

GC-MS with electron capture detection (ECD) is preferred due to high sensitivity for chlorinated compounds. Key parameters:

Q. What biological activities are associated with 2,3,4,6-Tetrachloro-5-methylpyridine, and how are SAR studies conducted?

As a pyridine derivative, it exhibits herbicidal and fungicidal activity. Structure-activity relationship (SAR) studies involve modifying chlorine positions or methyl groups to assess potency against Arabidopsis or Fusarium species. Bioassays under controlled light/temperature conditions are critical .

Advanced Research Questions

Q. How do electronic and steric effects of chlorine substituents influence reactivity in nucleophilic substitution reactions?

The electron-withdrawing effect of chlorine increases electrophilicity at the pyridine ring’s α-positions, while steric hindrance from the 5-methyl group directs nucleophilic attack to less hindered sites (e.g., 3-position). Computational studies (DFT) show activation energies for SNAr reactions correlate with substituent electronegativity .

Q. What thermal decomposition products form under oxidative conditions, and what mechanisms drive their formation?

Pyrolysis-GC/MS studies of analogous chlorinated pyridines reveal products like polychlorinated dioxins (PCDDs) via radical recombination. For 2,3,4,6-Tetrachloro-5-methylpyridine, oxidative cleavage at 300–400°C may yield trichloropyridinols and methyl chloride, with pathways involving homolytic C-Cl bond cleavage .

Q. How can computational models predict environmental fate and degradation pathways?

Density Functional Theory (DFT) calculates hydrolysis half-lives (e.g., t₁/₂ ~150 days at pH 7) and Henry’s Law constants (e.g., 2.5 × 10⁻⁵ atm·m³/mol). QSAR models trained on chlorophenol data suggest high persistence in soil (log Kₒw ~4.2) and bioaccumulation potential .

Q. What contradictions exist in toxicity data for aquatic organisms, and how can they be resolved?

Acute toxicity (LC₅₀) in Daphnia magna ranges from 0.1–1.2 mg/L across studies, likely due to variations in test conditions (pH, dissolved organic carbon). Chronic exposure (21-day) shows reproductive impairment at 0.05 mg/L. Meta-analysis using fixed-effect models can standardize endpoints .

Q. What experimental approaches resolve discrepancies in Henry’s Law constants across studies?

Headspace gas chromatography with controlled temperature (±0.1°C) and ionic strength buffers reduces variability. For 2,3,4,6-Tetrachloro-5-methylpyridine, interlaboratory validation (e.g., OECD Guideline 124) is recommended, referencing analogous compounds like tetrachloroanisole (Henry’s constant: 7.7 × 10⁻²) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.